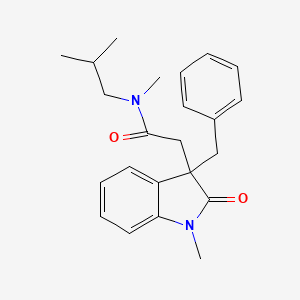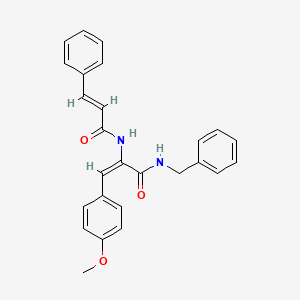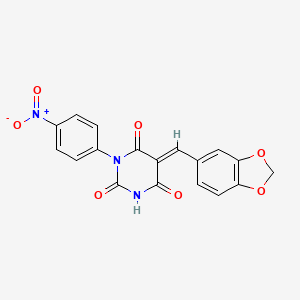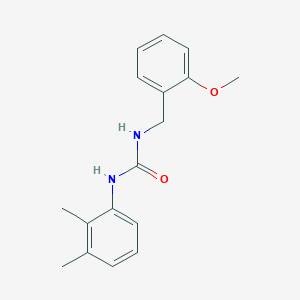
N-2-biphenylylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylylethanesulfonamide (BPES) is a sulfonamide derivative that has been widely used in scientific research due to its diverse applications. BPES is a white crystalline powder that is soluble in water and ethanol. It is a non-toxic compound that has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
N-2-biphenylylethanesulfonamide has been used in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been used as a tool to investigate the role of calcium channels in the regulation of insulin secretion. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-2-biphenylylethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of calcium channels, which are involved in various cellular processes such as muscle contraction and neurotransmitter release. By inhibiting calcium channels, this compound can alter cellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, reducing inflammation in various tissues. Additionally, it has been shown to enhance insulin secretion in pancreatic beta cells, potentially making it a therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylylethanesulfonamide has several advantages for use in lab experiments. It is a non-toxic compound that is easy to handle and has a high purity. Additionally, it has been extensively studied, and its pharmacological properties are well understood. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on N-2-biphenylylethanesulfonamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, the role of this compound in the regulation of calcium channels and insulin secretion should be further investigated. Furthermore, the potential therapeutic effects of this compound in various inflammatory diseases should be explored.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and insulin-secretion enhancing properties. This compound has several advantages for use in lab experiments, but it also has some limitations. Future research on this compound should focus on the development of derivatives with improved pharmacological properties and the exploration of its potential therapeutic effects in various diseases.
Méthodes De Synthèse
N-2-biphenylylethanesulfonamide can be synthesized by reacting 2-bromoethylbenzene with sodium sulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(2-phenylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-18(16,17)15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWQJZSOPAWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylthio)benzamide](/img/structure/B5367805.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-2-ethylpiperidine](/img/structure/B5367839.png)


![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)